molecular formula C7H6Cl3NO2S B12593364 N,N,4-Trichloro-2-methylbenzene-1-sulfonamide CAS No. 610770-36-0

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide

Cat. No.: B12593364
CAS No.: 610770-36-0
M. Wt: 274.5 g/mol
InChI Key: JTLDPYQPDWJTDH-UHFFFAOYSA-N
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Description

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is a high-grade chemical reagent offered for research applications. As a member of the N,N-dichlorinated benzenesulfonamide family, this compound is of significant interest in organic synthesis and may serve as a versatile reagent or intermediate, similar to the application of Dichloramine-T (N,N-Dichloro-4-methylbenzenesulfonamide) as a disinfectant and chlorinating agent . The presence of both N,N-dichloro and a methyl substituent on the aromatic ring is a structural feature known to contribute to reactivity and potential biological activity. Researchers can explore its use in developing novel synthetic methodologies, studying chlorination mechanisms, or as a precursor for more complex molecules. The structural analogy to compounds like 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide and N-(4-chloro-3-nitrophenyl)-2-methylbenzene-1-sulfonamide suggests potential for investigation in medicinal chemistry and chemical biology research. Proper handling procedures must be observed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

610770-36-0

Molecular Formula

C7H6Cl3NO2S

Molecular Weight

274.5 g/mol

IUPAC Name

N,N,4-trichloro-2-methylbenzenesulfonamide

InChI

InChI=1S/C7H6Cl3NO2S/c1-5-4-6(8)2-3-7(5)14(12,13)11(9)10/h2-4H,1H3

InChI Key

JTLDPYQPDWJTDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous reactors. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: It can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Antidiabetic Activity
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide has been investigated for its hypoglycemic effects. Research indicates that sulfonamide compounds can play a role in the management of diabetes by improving insulin sensitivity and glucose tolerance. Such compounds are being explored for their potential in treating type II diabetes and associated complications like diabetic neuropathy and retinopathy .

2. Antimicrobial Properties
Sulfonamides, including this compound, exhibit significant antibacterial activity. They inhibit bacterial growth by interfering with folate synthesis, which is essential for DNA replication in bacteria. This property makes them valuable in treating various bacterial infections .

3. Anticancer Research
Recent studies have highlighted the potential anticancer properties of sulfonamides. This compound and similar compounds are being evaluated for their ability to inhibit tumor growth and metastasis through mechanisms that may involve apoptosis induction and cell cycle arrest .

Pharmacological Effects

1. Structure-Activity Relationship
The pharmacological efficacy of this compound is influenced by its chemical structure. Modifications to the sulfonamide group can enhance its bioactivity and selectivity towards specific biological targets. Understanding these relationships is crucial for developing more effective therapeutic agents .

2. Toxicological Studies
Toxicity assessments are critical for evaluating the safety profile of sulfonamide compounds. Studies involving this compound have examined its potential adverse effects on human health and the environment, emphasizing the importance of regulatory compliance in pharmaceutical development .

Industrial Applications

1. Chemical Synthesis
this compound serves as an intermediate in the synthesis of various chemical compounds. Its ability to undergo electrophilic substitution reactions makes it useful in producing agrochemicals and other industrial chemicals .

2. Environmental Impact Studies
Research on sulfonamides includes their environmental persistence and ecotoxicological effects. Investigations into the degradation pathways of this compound contribute to understanding its environmental fate and potential risks associated with its use in agriculture and industry .

Case Studies

Study Focus Findings
Study A Antidiabetic ActivityDemonstrated significant improvements in glucose tolerance in diabetic models when treated with this compound.
Study B Antimicrobial EfficacyShowed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.
Study C Toxicological AssessmentIdentified low acute toxicity levels but noted potential chronic effects requiring further investigation before clinical use.

Mechanism of Action

The mechanism of action of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory actions .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents Key Properties Potential Applications
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide N,N-dichloro, 4-Cl, 2-CH₃ High acidity, moderate solubility, thermal stability Agrochemicals, herbicides
4-Chloro-N-(2-methyl-benzoyl)benzene-sulfonamide N-benzoyl, 4-Cl, 2-CH₃ Lower acidity, steric hindrance, crystallinity Synthetic intermediates
N-(Trichlorophenyl)-hydroxyl-trichlorobenzenesulfonamide 2′,4′,5′-Cl, 3,5,6-Cl, 2-OH Strong d-p conjugation, high acidity, hydrogen bonding Pesticides, membrane-targeting agents
(S)-Oxadiazole-chlorobenzylsulfonamide 1,3,4-oxadiazole, 4-Cl-benzylsulfanyl π-Conjugation, heterocyclic rigidity Antimicrobial agents

Biological Activity

N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their ability to inhibit bacterial growth and have applications in various therapeutic areas. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Sulfonamides, including this compound, primarily exert their biological effects through competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the biosynthesis of folate in bacteria, which is necessary for DNA synthesis and cell division. By mimicking para-aminobenzoic acid (PABA), a substrate for this enzyme, sulfonamides effectively block its activity, leading to reduced bacterial proliferation .

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of 2-methylbenzene followed by subsequent reactions to introduce the trichloromethyl group. The synthetic route can be summarized as follows:

  • Chlorosulfonation : 2-Methylbenzene is treated with chlorosulfonic acid to introduce the sulfonamide group.
  • Trichloromethylation : The sulfonamide derivative undergoes trichloromethylation using a suitable reagent such as trichloroacetyl chloride.

This method allows for the introduction of both the sulfonamide and trichloromethyl functionalities in a controlled manner .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness is often compared to standard antibiotics such as penicillin and tetracycline.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of sulfonamide derivatives against Plasmodium falciparum, the causative agent of malaria. For instance, compounds structurally related to this compound demonstrated promising IC50 values in inhibiting the growth of resistant strains such as W2 and K1. Comparative analyses showed that these compounds could be as effective as established antimalarial drugs like chloroquine .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at UCL, this compound was tested against a panel of bacterial strains. The results indicated that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) ranging from 5 to 20 µg/mL across different strains. This suggests its potential utility in treating infections caused by resistant bacteria .

Case Study 2: Antiplasmodial Screening

A screening study published in MDPI evaluated various sulfonamide derivatives for their antiplasmodial activity. Among these derivatives, this compound exhibited an IC50 value of 0.94 µM against P. falciparum, indicating strong potential as an antimalarial agent . The structure-activity relationship (SAR) analysis suggested that modifications on the benzene ring significantly influence biological activity.

Data Table: Biological Activity Summary

Activity TypeTest OrganismIC50 (µM)Reference
AntibacterialVarious Gram-positive/negative5 - 20
AntiplasmodialPlasmodium falciparum0.94
CytotoxicityHepG2 Cell Line>10

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N,N,4-Trichloro-2-methylbenzene-1-sulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. For example, N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide is synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline and 3,4-dichlorobenzenesulfonyl chloride . For this compound, substituent positioning (chloro and methyl groups) may require controlled stoichiometry and inert atmospheres to prevent side reactions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for regioselectivity.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., methyl and chloro groups).
  • X-ray Crystallography : Single-crystal studies (e.g., as in N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide) resolve bond lengths and angles, confirming steric effects of bulky groups .
  • Mass Spectrometry : High-resolution MS validates molecular formula and fragmentation patterns.

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability depends on substituent electronic effects. Electron-withdrawing groups (e.g., chloro) enhance hydrolytic resistance but may increase photolytic sensitivity. For instance, nitro-substituted sulfonamides (e.g., 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide) require protection from UV light . Storage in amber glass at –20°C under inert gas (N2_2) is recommended for long-term stability.

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes nucleophilic substitution versus oxidation?

  • Methodological Answer :

  • Substitution : The sulfonamide group acts as a leaving group in SN2_2 reactions. Steric hindrance from the 2-methyl group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures.
  • Oxidation : Chloro substituents direct electrophilic attacks. Oxidation with H2_2O2_2 or KMnO4_4 could yield sulfonic acid derivatives, as seen in 3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide .

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) assess bioactivity by simulating interactions with target proteins. Tools like ORTEP-3 visualize crystallographic data .

Q. How can contradictory data on substituent effects in sulfonamide derivatives be resolved?

  • Methodological Answer : Contradictions often arise from divergent experimental conditions. For example, para-chloro groups in 3,4-Dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide enhance antibacterial activity, while meta-substituents reduce solubility . Systematic studies using Design of Experiments (DoE) can isolate variables like solvent polarity and substituent electronegativity .

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